molecular formula C6H10N4 B174370 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine CAS No. 160752-39-6

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine

Cat. No. B174370
M. Wt: 138.17 g/mol
InChI Key: IHVDOLNSCCKRKP-UHFFFAOYSA-N
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Description

“1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” is a chemical compound . It has been used in the development of novel P2X7 antagonists .


Synthesis Analysis

A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists . This method contains a synthetically challenging chiral center .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” is complex and includes a synthetically challenging chiral center . More detailed information about its structure can be found in the referenced articles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” include a dipolar cycloaddition reaction and a Cope elimination sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” are not explicitly mentioned in the available resources. For more detailed information, please refer to the referenced articles .

Scientific Research Applications

Vibrational Dynamics and Molecular Structure

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine's molecular structure and vibrational energy levels have been studied using density functional theory (DFT). This research helps in understanding the molecular behavior and stability of such compounds, influenced by factors like hydrogen bond formation and methyl group substitution (Lorenc et al., 2007).

Synthesis of Derivatives

Efficient synthesis methods for creating derivatives of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine have been developed. These processes, involving cyanoacetylation reactions, are significant for producing various pharmaceutical compounds (Ibrahim et al., 2011).

Development of P2X7 Receptor Antagonists

Research has focused on synthesizing 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based compounds as potent P2X7 receptor antagonists. These studies have led to the identification of clinically viable drug candidates with promising pharmacokinetic profiles, beneficial for treating conditions like mood disorders (Letavic et al., 2017).

Synthesis of Polyheterocyclic Compounds

New polyheterocyclic compounds based on 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine have been synthesized. These novel heterocyclic ring systems hold potential for various scientific applications, including drug development (Lalezari & Jabari‐Sahbari, 1978).

Future Directions

The future directions of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” could involve its use in the development of novel P2X7 antagonists . One of the compounds synthesized using this molecule was chosen for advancement into phase I clinical trials .

properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10-6-2-3-7-4-5(6)8-9-10/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVDOLNSCCKRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402212
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine

CAS RN

160752-39-6
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
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